molecular formula C13H21NO4 B2403049 1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid CAS No. 2229362-78-9

1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid

Cat. No.: B2403049
CAS No.: 2229362-78-9
M. Wt: 255.314
InChI Key: MOPFKNZBKOHQPM-UHFFFAOYSA-N
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Description

1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-4-5-9(14)13(6-7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPFKNZBKOHQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring fused with a pyrrolidine moiety and an ester functional group. The molecular formula is C15H25N3O4C_{15}H_{25}N_{3}O_{4} with a molecular weight of approximately 299.37 g/mol. Its structural complexity allows for diverse interactions with biological targets.

Property Value
Molecular FormulaC15H25N3O4C_{15}H_{25}N_{3}O_{4}
Molecular Weight299.37 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. It may modulate signaling pathways that are crucial for cellular functions, including:

  • Receptor Binding : The compound may act as an agonist or antagonist for certain receptors, influencing physiological responses.
  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

These interactions suggest a potential role in therapeutic applications, particularly in areas such as neuropharmacology and cancer treatment.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Neurological Disorders : Studies have shown that compounds with similar structures exhibit neuroprotective effects, suggesting that this compound may also provide benefits in treating neurodegenerative diseases.
  • Cancer Treatment : The ability to inhibit specific enzymes could be leveraged in developing anti-cancer therapies. Preliminary studies indicate that it may affect tumor growth and proliferation.
  • Pain Management : Due to its interaction with pain pathways, it may serve as a novel analgesic agent.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Neuroprotective Effects

A study focused on the neuroprotective properties of similar pyrrolidine derivatives demonstrated significant reductions in neuronal cell death under oxidative stress conditions. The mechanism was linked to the inhibition of apoptotic pathways.

Study 2: Anti-Cancer Activity

Research involving related compounds showed promising anti-cancer activity in vitro, where cell lines exhibited reduced viability when treated with these compounds. The study highlighted the importance of structural modifications in enhancing efficacy.

Study 3: Analgesic Properties

A pharmacological evaluation revealed that structurally similar compounds displayed significant analgesic effects in animal models, suggesting that this compound could also be effective in pain management strategies.

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